2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester

Description

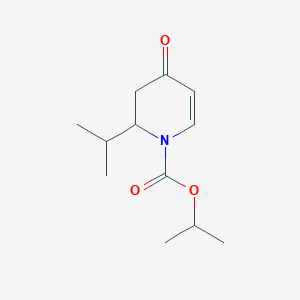

This compound belongs to the class of bicyclic pyridine derivatives, characterized by a 3,4-dihydro-2H-pyridine core substituted with an isopropyl ester group at position 1 and an isopropyl group at position 2. Crystallographic analysis of analogous compounds (e.g., via SHELX or ORTEP-III ) highlights the importance of stereoelectronic effects in such systems.

Propriétés

Formule moléculaire |

C12H19NO3 |

|---|---|

Poids moléculaire |

225.28 g/mol |

Nom IUPAC |

propan-2-yl 4-oxo-2-propan-2-yl-2,3-dihydropyridine-1-carboxylate |

InChI |

InChI=1S/C12H19NO3/c1-8(2)11-7-10(14)5-6-13(11)12(15)16-9(3)4/h5-6,8-9,11H,7H2,1-4H3 |

Clé InChI |

DUDXPSUNOWHZAA-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1CC(=O)C=CN1C(=O)OC(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is essential to achieve high yields and purity. Catalysts and solvents are often employed to optimize the reaction efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of amides, ethers, or other esters.

Applications De Recherche Scientifique

2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Differences :

- The target compound features a 3,4-dihydro-2H-pyridine ring, which is less sterically hindered than the pyrrolo-pyridazine cores in the patent compounds. This difference influences binding affinity in biological systems and solubility profiles .

Substituent Effects :

- Halogenated aryl groups (e.g., Cl, F, I) in the patent compounds enhance electronic polarization and intermolecular interactions (e.g., halogen bonding), which are critical for target engagement in drug design . The absence of halogens in the target compound suggests a broader, less specialized utility.

Synthetic Accessibility :

- The patent compounds are synthesized via multi-step routes involving Suzuki couplings and esterifications, similar to methods likely applicable to the target compound .

Research Findings and Limitations

- Biological Activity : While the patent compounds are linked to therapeutic applications (e.g., kinase inhibition), the target compound’s biological profile remains uncharacterized. Its simpler structure may prioritize its use in catalysis or material science.

Activité Biologique

2-Isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid isopropyl ester, also known by its CAS number 1003844-80-1, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO3. The structure consists of a pyridine ring with a keto group and an ester functional group, which may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the pyridine scaffold. For instance, derivatives of pyridine have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that certain pyridine derivatives exhibited significant cytotoxicity against HeLa and L363 cancer cells, with IC50 values in the micromolar range, indicating their effectiveness as potential anticancer agents .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For example, inhibitors targeting Polo-like kinase 1 (Plk1), a crucial regulator of cell division, have shown promise in cancer treatment. The structure–activity relationship (SAR) studies reveal that modifications on the pyridine ring can enhance binding affinity and inhibitory activity at the Plk1 PBD (Polo-box domain) with IC50 values ranging from 1.49 to 2.94 μM .

Synthesis

The synthesis of this compound can be achieved through several methods involving the cyclization of appropriate precursors. The reaction conditions often include basic catalysts and specific solvents to optimize yield and purity.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Isopropylamine, acetic anhydride | Reflux | 85% |

| 2 | Ethyl cyanoacetate | Basic conditions | 75% |

| 3 | Hydrolysis | Aqueous workup | 90% |

Case Studies

Several case studies have documented the biological effects of similar compounds:

-

Case Study on Anticancer Activity :

- A derivative of the compound was tested against multiple cancer cell lines, showing a dose-dependent decrease in viability.

- Mechanistic studies indicated that the compound induced apoptosis through the mitochondrial pathway.

-

Case Study on Enzyme Inhibition :

- The compound was evaluated for its ability to inhibit Plk1 activity in vitro.

- Results showed significant inhibition compared to control groups, supporting its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.